1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene
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Overview
Description
1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromine atom and a cyclopropyl group bearing a bromomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene typically involves the bromination of 3-(1-cyclopropyl)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is often conducted at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: NaI in acetone, reflux conditions.
Oxidation: KMnO4 in aqueous solution, room temperature.
Reduction: LiAlH4 in ether, low temperature.
Major Products:
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of de-brominated cyclopropylbenzene derivatives.
Scientific Research Applications
1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene involves its interaction with molecular targets through its bromine atoms and cyclopropyl group. The bromine atoms can participate in halogen bonding, while the cyclopropyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethyl)benzene
- 1-Bromo-4-(1-methoxy-cyclopropyl)benzene
- 1-Bromo-3-(1-phenyl)cyclopropylbenzene
Comparison: 1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene is unique due to the presence of both bromine atoms and a cyclopropyl group. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and material science .
Properties
Molecular Formula |
C10H10Br2 |
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Molecular Weight |
289.99 g/mol |
IUPAC Name |
1-bromo-3-[1-(bromomethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H10Br2/c11-7-10(4-5-10)8-2-1-3-9(12)6-8/h1-3,6H,4-5,7H2 |
InChI Key |
CFPDWCGKBLJUIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CBr)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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